molecular formula C11H17Cl2NO B1531654 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride CAS No. 2206265-45-2

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride

Cat. No. B1531654
CAS RN: 2206265-45-2
M. Wt: 250.16 g/mol
InChI Key: AAOXMQCBTXUCMG-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride” is likely a compound that contains an amine group (-NH2) attached to an ethyl group (CH2CH3), which is further attached to a phenyl ring. The phenyl ring has a chlorine atom and an isopropoxy group attached to it .


Synthesis Analysis

The synthesis of such a compound might involve several steps, including the formation of the isopropoxy group, the introduction of the chlorine atom, and the attachment of the ethylamine group . The exact procedure would depend on the starting materials and the specific conditions required for each reaction step.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the various attached groups .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. For example, the amine group might react with acids to form amine salts, or it could undergo reactions with other organic compounds to form amides, imines, or other types of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, density, and solubility, would be determined by its specific molecular structure . For example, the presence of the polar amine group and the nonpolar isopropoxy group might influence its solubility in different solvents .

Scientific Research Applications

Antidepressant Activity

A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a structural motif with the compound of interest, explored their potential antidepressant activity. These derivatives were tested for their ability to inhibit rat brain imipramine receptor binding and the uptake of neurotransmitters norepinephrine and serotonin. The research highlighted a subset of these derivatives showing potential antidepressant effects in rodent models, suggesting their utility in developing antidepressant therapies (Yardley et al., 1990).

Analgesic Activity

Another study investigated the synthesis and analgesic activity of optically pure 1-aryl-2-phenylethylamines, which resemble the core structure of the target compound. These were evaluated for analgesic activity using the acetic acid-induced mouse-writhing assay, revealing certain derivatives with potency comparable to known analgesics (Takahashi et al., 1983).

Structural Investigations

Research on the structural properties of related compounds, such as [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, utilized single-crystal X-ray diffraction to examine their molecular conformation. These studies contribute to the understanding of molecular structures and can guide the synthesis of novel compounds with desired properties (Datta et al., 1994).

Inhibition of Monoamine Oxidase

Research into the anti-monoamine oxidase activity of 1-phenylethylamines, which are structurally similar to the target compound, revealed that certain derivatives significantly inhibit monoamine oxidase. This enzyme is a target for the treatment of various neuropsychiatric disorders, indicating potential therapeutic applications (McCoubrey, 1959).

Dopamine Receptor Ligands

The synthesis of 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives aimed to explore their affinity and selectivity for dopamine receptor subtypes. These studies are crucial for the development of drugs targeting neurological disorders, illustrating the importance of structural modifications to enhance receptor affinity (Claudi et al., 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the context in which it is used. For example, if it is used as a drug, its mechanism of action might involve interactions with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many amines are flammable and can cause irritation if they come into contact with the skin or eyes . Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. It could also involve studying its properties in more detail or developing new methods for its synthesis .

properties

IUPAC Name

1-(4-chloro-2-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13;/h4-8H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOXMQCBTXUCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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